molecular formula C16H21ClN2O3 B592277 tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate CAS No. 897445-35-1

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B592277
CAS No.: 897445-35-1
M. Wt: 324.805
InChI Key: ZWIWAMXFONGDIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound’s specific molecular targets and pathways depend on the context of its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical properties and biological activities. This distinguishes it from other piperazine derivatives that may have different substituents on the piperazine ring .

Properties

IUPAC Name

tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWAMXFONGDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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